

Levofloxacin Q-acid: A Comprehensive Technical Guide on Solubility and Stability

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Compound of Interest

Compound Name: Levofloxacin Q-acid

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Abstract

Levofloxacin Q-acid, also known as descarboxy-levofloxacin, is a key impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The presence and concentration of this impurity are critical quality attributes that can impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of **Levofloxacin Q-acid** and outlines detailed experimental protocols for the determination of its solubility and stability characteristics. Due to the limited availability of direct experimental data for **Levofloxacin Q-acid** in publicly accessible literature, this guide also infers its potential behavior based on its chemical structure and provides a framework for its systematic evaluation in accordance with regulatory guidelines.

Introduction

Levofloxacin is a synthetic antibacterial agent of the fluoroquinolone class and is the pure (-)-(S)-enantiomer of the racemic drug substance ofloxacin.[1] During the synthesis, formulation, and storage of Levofloxacin, various related substances and degradation products can be formed. **Levofloxacin Q-acid**, with the chemical name (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a significant process impurity and degradant.[2] Understanding the solubility and stability of this compound is crucial for the development of robust analytical methods for impurity profiling, for setting appropriate

specification limits, and for ensuring the overall quality of Levofloxacin drug substance and drug product.

Physicochemical Properties of Levofloxacin Q-acid

While extensive experimental data is scarce, the fundamental physicochemical properties of **Levofloxacin Q-acid** have been reported and are summarized in the table below.

Property	Value	Reference
Chemical Name	(S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid	[2]
Synonyms	Descarboxy-levofloxacin, Levofloxacin carboxylic acid	[3]
Molecular Formula	C ₁₃ H ₉ F ₂ NO ₄	[3]
Molecular Weight	281.21 g/mol	[3]
Appearance	White to light yellow powder/crystal	[4]
Purity	≥98%	[4]

Predicted Solubility and Stability Characteristics

Based on its chemical structure, certain predictions can be made about the solubility and stability of **Levofloxacin Q-acid**, particularly in comparison to its parent compound, Levofloxacin.

Solubility Profile

The key structural difference between Levofloxacin and **Levofloxacin Q-acid** is the absence of the N-methylpiperazinyl group at the C-7 position in the latter. This substitution significantly alters the molecule's ionization properties. Levofloxacin is a zwitterionic compound with both a carboxylic acid group (pKa ~6.0) and a basic piperazinyl group (pKa of the conjugate acid

~8.0). This results in a characteristic U-shaped pH-solubility profile, with higher solubility at both acidic and basic pH values and a minimum solubility near its isoelectric point.

Levofloxacin Q-acid, lacking the basic piperazinyl moiety, is primarily an acidic compound due to the presence of the carboxylic acid group. Therefore, its aqueous solubility is expected to be highly pH-dependent, with low solubility in acidic solutions and increasing solubility as the pH becomes more alkaline and the carboxylic acid group deprotonates to form a more soluble carboxylate salt. The solubility in organic solvents will be dictated by the polarity of the solvent and the potential for hydrogen bonding with the carboxylic acid group.

Stability Profile

The stability of **Levofloxacin Q-acid** is a critical parameter. As a degradation product, its own stability under various stress conditions can influence the overall impurity profile of a drug product over its shelf life.

- **Hydrolytic Stability:** The core benzoxazine ring system is generally stable. The carboxylic acid functional group is also typically stable to hydrolysis under neutral and acidic conditions.
- **Photostability:** Fluoroquinolones as a class are known to be susceptible to photodegradation. It is anticipated that **Levofloxacin Q-acid** will also exhibit sensitivity to light, particularly in solution.
- **Thermal Stability:** The compound is expected to be relatively stable at ambient temperatures in the solid state. However, elevated temperatures, especially in the presence of moisture, could potentially lead to degradation.
- **Oxidative Stability:** The molecule does not contain functional groups that are highly susceptible to oxidation, such as the piperazine ring found in Levofloxacin. Therefore, it is predicted to be more stable towards oxidative stress compared to the parent drug.

Proposed Experimental Protocols

The following sections detail the recommended experimental methodologies for the comprehensive characterization of the solubility and stability of **Levofloxacin Q-acid**. These protocols are based on established methods for fluoroquinolones and guidelines from the International Council for Harmonisation (ICH).^{[5][6][7]}

Solubility Determination

4.1.1. pH-Solubility Profile

This experiment aims to determine the aqueous solubility of **Levofloxacin Q-acid** across a physiologically and pharmaceutically relevant pH range.

- Materials: **Levofloxacin Q-acid** reference standard, a series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10, purified water, and appropriate analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer).
- Procedure:
 - Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7, 8, 10).
 - Add an excess amount of **Levofloxacin Q-acid** to a known volume of each buffer in separate sealed containers.
 - Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - After equilibration, centrifuge or filter the samples to remove undissolved solid.
 - Quantify the concentration of dissolved **Levofloxacin Q-acid** in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
 - Plot the solubility (in mg/mL or mol/L) as a function of pH.

4.1.2. Solubility in Organic Solvents

This protocol determines the solubility of **Levofloxacin Q-acid** in various organic solvents commonly used in pharmaceutical processing.

- Materials: **Levofloxacin Q-acid** reference standard, a range of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, dimethyl sulfoxide), and analytical instrumentation.
- Procedure:

- Add an excess amount of **Levofloxacin Q-acid** to a known volume of each solvent in separate sealed containers.
- Agitate the samples at a constant temperature until equilibrium is reached.
- Filter the samples and quantify the concentration of the dissolved compound in the filtrate.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact **Levofloxacin Q-acid** from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

4.2.1. Method Development

A reverse-phase HPLC method should be developed and validated according to ICH Q2(R1) guidelines. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The detection wavelength should be selected based on the UV spectrum of **Levofloxacin Q-acid**.

4.2.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.^{[5][6]}

- Acid Hydrolysis: Treat a solution of **Levofloxacin Q-acid** with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).
- Base Hydrolysis: Treat a solution with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidative Degradation: Expose a solution to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
- Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 105 °C).

- Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

Samples from each stress condition should be analyzed at various time points using the developed stability-indicating HPLC method.

Data Presentation

The following tables are templates for the clear and structured presentation of the experimental data obtained from the protocols described above.

Table 1: pH-Solubility Profile of **Levofloxacin Q-acid** at 25 °C

pH	Solubility (mg/mL)	Standard Deviation
2.0		
4.0		
6.0		
7.0		
8.0		
10.0		

Table 2: Solubility of **Levofloxacin Q-acid** in Various Solvents at 25 °C

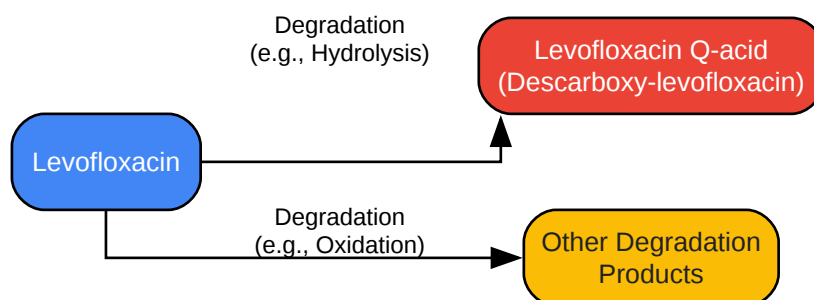
Solvent	Solubility (mg/mL)	Standard Deviation
Water		
Methanol		
Ethanol		
Acetonitrile		
Dichloromethane		
Dimethyl Sulfoxide		

Table 3: Summary of Forced Degradation Studies of **Levofloxacin Q-acid**

Stress Condition	% Degradation	Number of Degradants	RRT of Major Degradant(s)
0.1 N HCl, 80 °C, 24h			
0.1 N NaOH, 80 °C, 24h			
3% H ₂ O ₂ , RT, 24h			
Heat (Solid), 105 °C, 72h			
Heat (Solution), 80 °C, 72h			
Photolytic (ICH Q1B)			

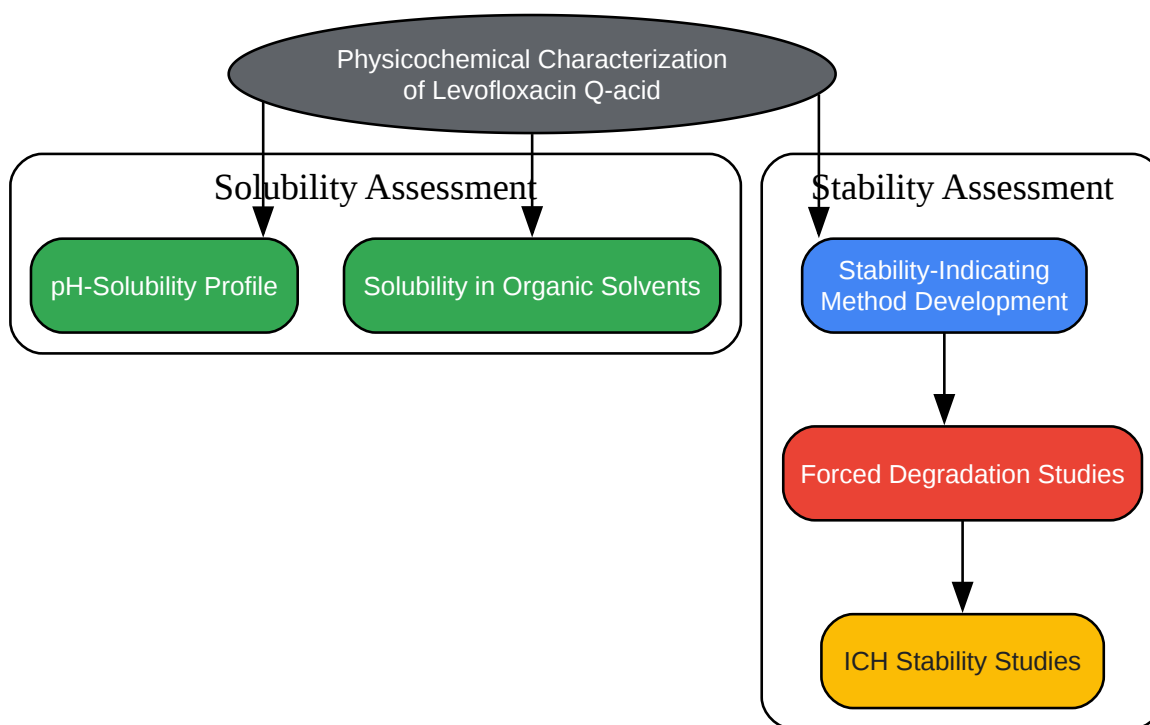
Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of **Levofloxacin Q-acid**.



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Caption: Simplified degradation pathway of Levofloxacin.



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Caption: Proposed experimental workflow for characterization.

Conclusion

While **Levofloxacin Q-acid** is a well-known impurity of Levofloxacin, detailed public data on its solubility and stability are limited. This guide has provided the known physicochemical properties and, more importantly, a comprehensive framework of experimental protocols for the thorough characterization of these critical attributes. By following the outlined methodologies, researchers and drug development professionals can generate the necessary data to understand the behavior of **Levofloxacin Q-acid**, develop robust control strategies, and ultimately ensure the quality, safety, and efficacy of Levofloxacin-containing pharmaceutical products. The provided templates for data presentation and visualizations offer a clear structure for reporting and interpreting the generated results.

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